![molecular formula C15H17NO2S B2994849 N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide CAS No. 2034266-09-4](/img/structure/B2994849.png)

N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[b]thiophene-2-carboxamide derivatives are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzo[b]thiophene-2-carboxamide derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions . This process forms a quaternary spirocyclization intermediate through a selective ipso-addition .

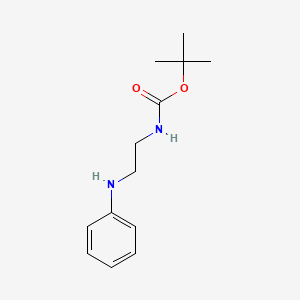

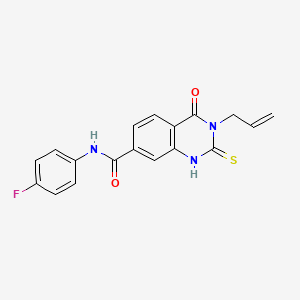

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene-2-carboxamide derivatives is characterized by a benzo[b]thiophene ring with a carboxamide group attached . The exact structure can vary depending on the specific derivative.

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene-2-carboxamide derivatives can vary depending on the specific derivative. For example, the molecular weight of benzo(b)thiophene-2-carboxamide is 177.223 .

Aplicaciones Científicas De Investigación

Chemical Transformations and Synthetic Applications

- Camps Cyclization : Mochalov et al. (2016) described transformations of N-substituted thiophene-2-carboxamides under Camps cyclization conditions, leading to the formation of quinolin-4(1H)-ones. This study highlights the versatility of thiophene carboxamides in cyclization reactions, which may be relevant to the synthesis or functionalization of related compounds like N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide (Mochalov et al., 2016).

- Dearomatising Rearrangements : Clayden et al. (2004) explored the dearomatising cyclisation of lithiated thiophenecarboxamides to produce pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing the synthetic potential of thiophene derivatives (Clayden et al., 2004).

Biological Evaluation and Potential Therapeutic Effects

- Histone Deacetylase Inhibition : Jiao et al. (2009) designed and synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted variants, demonstrating inhibitory activity against histone deacetylases. These findings suggest potential therapeutic applications in cancer treatment through epigenetic modulation (Jiao et al., 2009).

- Antineoplastic Activity : Sagardoy et al. (2010) discussed benzo[b]thiophene-6-carboxamide 1,1-dioxide derivatives as candidate antineoplastic drugs, indicating the importance of thiophene derivatives in developing new cancer therapies (Sagardoy et al., 2010).

Direcciones Futuras

The future research directions for benzo[b]thiophene-2-carboxamide derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, more research could be done to better understand their synthesis process and chemical reactions .

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(18,11-6-7-11)9-16-14(17)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,18H,6-7,9H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXYWQODLIJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d]thiazol-2-yl)-N-(2-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2994771.png)

![3-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2994780.png)

![2-(6-Tert-butylpyridazin-3-yl)-5-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2994781.png)

![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2994782.png)

![1-(4-((1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenyl)ethanone](/img/structure/B2994784.png)